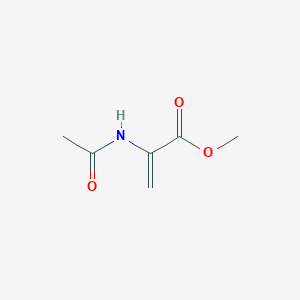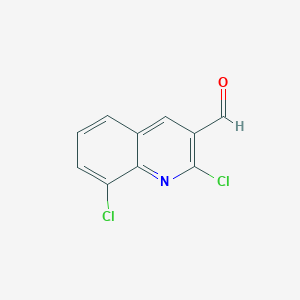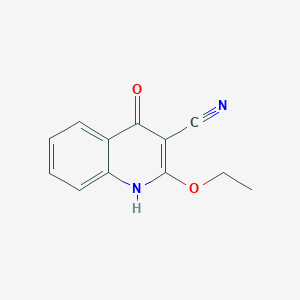
Millewanin G
Übersicht
Beschreibung
Millewanin G is a member of the class of 7-hydroxyisoflavones. It is characterized by the presence of hydroxy groups at positions 5, 7, 3’, and 4’, a prenyl group at position 8, and a 2-hydroxy-3-methylbut-3-enyl moiety at position 6. This compound is isolated from the leaves of Millettia pachycarpa and exhibits antiestrogenic activity .
Wissenschaftliche Forschungsanwendungen
Millewanin G has several scientific research applications:
Chemistry: Used as a reference compound in the study of isoflavonoids and their derivatives.
Biology: Investigated for its role as a plant metabolite and its interactions with various biological systems.
Medicine: Studied for its antiestrogenic activity, which makes it a potential candidate for the treatment of estrogen-dependent conditions such as certain types of breast cancer
Industry: Utilized in the development of antiestrogenic drugs and as a natural product in the formulation of dietary supplements.
Wirkmechanismus
Target of Action
Millewanin G is a prenylated isoflavonoid that primarily targets the estrogen receptor . The estrogen receptor is a nuclear receptor that is activated by the hormone estrogen. In its active state, the estrogen receptor acts as a transcription factor, regulating the expression of certain genes and influencing cell growth and differentiation.
Mode of Action
This compound exhibits antiestrogenic activity . This means that it can bind to the estrogen receptor, but instead of activating it, this compound inhibits its function. This results in a reduction of estrogenic activity in the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its antiestrogenic activity. By inhibiting the function of the estrogen receptor, this compound can alter the expression of estrogen-responsive genes. This can lead to changes in cellular processes such as cell growth and differentiation .
Biochemische Analyse
Biochemical Properties
Millewanin G plays a role in biochemical reactions due to its antiestrogenic activity
Cellular Effects
This compound has been shown to exhibit antiestrogenic activity . This suggests that it may influence cell function by interacting with estrogen receptors and potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of this compound are currently lacking.
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its antiestrogenic activity It may bind to estrogen receptors, leading to changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Millewanin G involves the prenylation of isoflavones. The specific synthetic routes and reaction conditions are not extensively documented in the literature. general methods for the prenylation of isoflavones typically involve the use of prenyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound is primarily through extraction from the leaves of Millettia pachycarpa. The leaves are subjected to solvent extraction, followed by chromatographic purification to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Millewanin G undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in this compound can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Alkylated or acylated derivatives depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Millewanin H: Another prenylated isoflavonoid with similar antiestrogenic activity.
Furowanin B: Exhibits antiestrogenic activity and is structurally similar to Millewanin G.
Uniqueness: this compound is unique due to its specific substitution pattern on the isoflavone backbone, which includes both prenyl and hydroxy groups. This unique structure contributes to its distinct biological activity and makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)23(30)21-24(31)17(11-32-25(15)21)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKJIBNQATIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC(=C(C=C3)O)O)O)CC(C(=C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001103693 | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874303-33-0 | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874303-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Millewanin G?
A1: this compound has demonstrated antiestrogenic activity in a yeast two-hybrid assay. Its activity was found to be comparable to 4-hydroxytamoxifen, a known antiestrogen. []
Q2: What is the source of this compound?
A2: this compound was isolated from the leaves of Millettia pachycarpa, a herbal medicinal plant used in Southeast Asia. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















